Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate
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Overview
Description
Methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate is a complex organic compound featuring a spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
Preparation Methods
The synthesis of methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of organocatalysis, which has significantly advanced the synthesis of spirocycles in recent years . The reaction conditions often involve mild temperatures and specific catalysts to achieve high yields and enantioselectivity.
Chemical Reactions Analysis
Methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate involves its interaction with biological targets. The spiro[3.3]heptane core mimics benzene, allowing it to bind to specific receptors or enzymes in the body . This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate can be compared to other spirocyclic compounds, such as:
Spiro[3.3]heptane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Benzene derivatives: While benzene derivatives are planar, spiro[3.3]heptane derivatives have a three-dimensional structure, offering different steric and electronic properties.
This compound’s unique spirocyclic structure and bioisosteric properties make it a valuable tool in various scientific fields.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)13-7-17(8-13)9-14(10-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDXQZVKCJRSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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